ethyl 4-phenyl-2-(5,6,7,8-tetrahydronaphthalene-2-amido)-1,3-thiazole-5-carboxylate
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Overview
Description
ethyl 4-phenyl-2-(5,6,7,8-tetrahydronaphthalene-2-amido)-1,3-thiazole-5-carboxylate is a complex organic compound that belongs to the thiazole family. Thiazoles are heterocyclic compounds containing both sulfur and nitrogen atoms in a five-membered ring.
Preparation Methods
The synthesis of ethyl 4-phenyl-2-(5,6,7,8-tetrahydronaphthalene-2-amido)-1,3-thiazole-5-carboxylate typically involves multi-step organic reactions. One common synthetic route includes the following steps:
Formation of the Thiazole Ring: The thiazole ring is often synthesized through a cyclization reaction involving a thioamide and an α-haloketone.
Esterification: The final step involves esterification to introduce the ethyl ester group at the carboxylate position.
Industrial production methods may involve optimization of these steps to improve yield and purity, often using catalysts and controlled reaction conditions to ensure consistency and scalability.
Chemical Reactions Analysis
ethyl 4-phenyl-2-(5,6,7,8-tetrahydronaphthalene-2-amido)-1,3-thiazole-5-carboxylate can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide, leading to the formation of corresponding sulfoxides or sulfones.
Reduction: Reduction reactions can be performed using agents like lithium aluminum hydride, resulting in the reduction of the carbonyl group to an alcohol.
Substitution: Electrophilic and nucleophilic substitution reactions can occur at the phenyl and thiazole rings, respectively.
Scientific Research Applications
ethyl 4-phenyl-2-(5,6,7,8-tetrahydronaphthalene-2-amido)-1,3-thiazole-5-carboxylate has been explored for various scientific research applications:
Medicinal Chemistry: It has potential as a pharmacophore in the development of new drugs due to its structural similarity to biologically active thiazole derivatives.
Biological Studies: The compound can be used in studies related to enzyme inhibition, receptor binding, and cellular signaling pathways.
Materials Science: Its unique structure makes it a candidate for the development of novel materials with specific electronic or optical properties.
Mechanism of Action
The mechanism of action of ethyl 4-phenyl-2-(5,6,7,8-tetrahydronaphthalene-2-amido)-1,3-thiazole-5-carboxylate involves its interaction with specific molecular targets. The thiazole ring can participate in hydrogen bonding and π-π interactions with biological macromolecules, influencing their function. The compound may inhibit enzymes or modulate receptor activity, leading to various biological effects .
Comparison with Similar Compounds
ethyl 4-phenyl-2-(5,6,7,8-tetrahydronaphthalene-2-amido)-1,3-thiazole-5-carboxylate can be compared with other thiazole derivatives such as:
Sulfathiazole: An antimicrobial drug with a simpler structure.
Ritonavir: An antiretroviral drug with a more complex structure.
Abafungin: An antifungal drug with a different substitution pattern on the thiazole ring.
Properties
IUPAC Name |
ethyl 4-phenyl-2-(5,6,7,8-tetrahydronaphthalene-2-carbonylamino)-1,3-thiazole-5-carboxylate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H22N2O3S/c1-2-28-22(27)20-19(16-9-4-3-5-10-16)24-23(29-20)25-21(26)18-13-12-15-8-6-7-11-17(15)14-18/h3-5,9-10,12-14H,2,6-8,11H2,1H3,(H,24,25,26) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GQFGKKTWRWFFRT-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=C(N=C(S1)NC(=O)C2=CC3=C(CCCC3)C=C2)C4=CC=CC=C4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H22N2O3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
406.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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